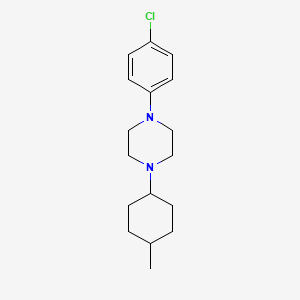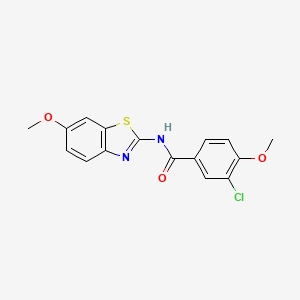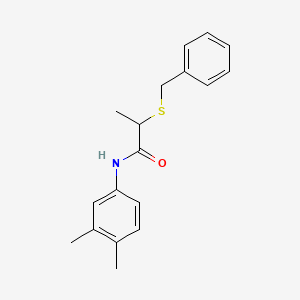
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine, also known as MeOPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used in scientific research to study the central nervous system's effects. MeOPP has a unique chemical structure that makes it an interesting compound to study. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential use in the treatment of various neurological disorders.
Mechanism of Action
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. It is thought to bind to serotonin receptors, stimulating the release of serotonin in the brain. This leads to an increase in serotonin levels, which can have a positive effect on mood and behavior. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine also acts as a dopamine receptor antagonist, blocking the effects of dopamine in the brain. This can have a negative effect on mood and behavior, making 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine an interesting compound to study for its potential use in treating various neurological disorders.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of serotonin in the brain, leading to an increase in mood and behavior. It has also been found to decrease the release of dopamine in the brain, leading to a decrease in mood and behavior. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been found to have a short half-life, meaning it is quickly metabolized by the body and excreted.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has several advantages and limitations for lab experiments. Its unique chemical structure makes it an interesting compound to study for its potential use in treating various neurological disorders. However, its psychoactive effects can make it challenging to use in certain types of experiments. Additionally, its short half-life can make it difficult to study its long-term effects on the body.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine. One potential direction is to study its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Another potential direction is to study its effects on the brain in more detail to better understand how it affects brain function. Additionally, more research is needed to understand the long-term effects of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine on the body and its potential for addiction.
Synthesis Methods
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine can be synthesized using different methods. One of the methods involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylcyclohexanone in the presence of a reducing agent. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 4-methylcyclohexylmagnesium bromide. The synthesis of 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine is a complex process that requires careful attention to detail and the use of specialized equipment.
Scientific Research Applications
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has been used in scientific research to study the central nervous system's effects. It has been found to act as a serotonin receptor agonist and a dopamine receptor antagonist. This makes it an interesting compound to study for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. 1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine has also been used to study the effects of psychoactive drugs on the brain, helping researchers to understand how these drugs affect brain function.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c1-14-2-6-16(7-3-14)19-10-12-20(13-11-19)17-8-4-15(18)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBURJRELPTSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(4-methylcyclohexyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4986278.png)
![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)
![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)


![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylbutanamide](/img/structure/B4986344.png)
![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)

![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)